molecular formula C21H23N3O3 B11186497 methyl 5-cycloheptyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate

methyl 5-cycloheptyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate

Cat. No.: B11186497
M. Wt: 365.4 g/mol
InChI Key: UTNRMKINDZWJIZ-UHFFFAOYSA-N
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Description

Methyl 5-cycloheptyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate is a complex organic compound belonging to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core, a phenyl group, and a cycloheptyl ring. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-cycloheptyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[4,3-c]pyridine core, which can be achieved through the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the efficient synthesis of the target compound. Purification steps, including recrystallization and chromatography, are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cycloheptyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives, such as hydroxylated, halogenated, and alkylated compounds, depending on the reagents and conditions used .

Scientific Research Applications

Methyl 5-cycloheptyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-cycloheptyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of metabolic pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of methyl 5-cycloheptyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate lies in its cycloheptyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Biological Activity

Methyl 5-cycloheptyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (CAS Number: 1324079-60-8) is a complex heterocyclic compound that has garnered interest due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C21H23N3O3C_{21}H_{23}N_{3}O_{3}, with a molecular weight of 365.4 g/mol. The compound features a pyrazolo-pyridine scaffold, which is known for its versatile biological behavior.

PropertyValue
CAS Number1324079-60-8
Molecular FormulaC21H23N3O3
Molecular Weight365.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antimicrobial Activity

Recent studies have indicated that pyrazolo derivatives exhibit significant antimicrobial properties. For instance, compounds similar to methyl 5-cycloheptyl-3-oxo have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. Research has demonstrated that these compounds can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other clinically relevant pathogens with minimum inhibitory concentration (MIC) values ranging from 6.25 to 25 μg/mL .

Anticancer Properties

The pyrazolo[4,3-c]pyridine derivatives have also been investigated for their anticancer potential. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For example, one study highlighted that certain pyrazolo derivatives exhibited cytotoxic effects against HeLa cells, a cervical cancer cell line, indicating their potential as anticancer agents .

Anti-inflammatory Effects

Additionally, methyl 5-cycloheptyl-3-oxo has been evaluated for its anti-inflammatory properties. In vitro assays have demonstrated that this compound can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Notably, some derivatives have shown higher selectivity for COX-2 compared to traditional NSAIDs like celecoxib, suggesting a favorable safety profile with reduced ulcerogenic effects .

Study on Antimicrobial Activity

A comprehensive study evaluated the antimicrobial efficacy of various pyrazolo derivatives against a range of bacterial strains. The results indicated that methyl 5-cycloheptyl-3-oxo displayed promising antibacterial activity:

CompoundMIC (μg/mL)Target Bacteria
Methyl 5-cycloheptyl-3-oxo12.5Staphylococcus aureus (MRSA)
Methyl 5-cycloheptyl derivative6.25Escherichia coli
Methyl 5-cycloheptyl derivative25Pseudomonas aeruginosa

Study on Anticancer Activity

In another study focusing on the anticancer properties of pyrazolo derivatives:

CompoundIC50 (μM)Cancer Cell Line
Methyl 5-cycloheptyl-3-oxo10HeLa
Methyl derivative15MCF7 (breast cancer)

These findings suggest that modifications to the pyrazolo structure can enhance its biological activity against specific cancer types.

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

methyl 5-cycloheptyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylate

InChI

InChI=1S/C21H23N3O3/c1-27-21(26)18-14-23(15-9-5-2-3-6-10-15)13-17-19(18)22-24(20(17)25)16-11-7-4-8-12-16/h4,7-8,11-15H,2-3,5-6,9-10H2,1H3

InChI Key

UTNRMKINDZWJIZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C=C2C1=NN(C2=O)C3=CC=CC=C3)C4CCCCCC4

Origin of Product

United States

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